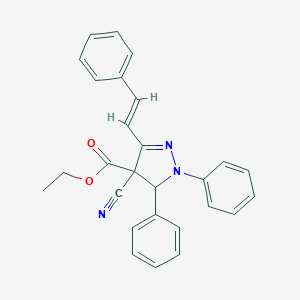
2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of quinazolinone derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that the compound acts by inhibiting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer progression. Additionally, the compound has been found to induce cell death in cancer cells by activating apoptotic pathways.
实验室实验的优点和局限性
The compound has several advantages for use in laboratory experiments. It exhibits high potency and selectivity against cancer cells, making it an ideal candidate for drug development. However, its low solubility in water can pose a challenge for its use in in vivo studies.
未来方向
Several future directions for research on 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be identified. These include further studies on its mechanism of action, optimization of its chemical structure for better efficacy, and exploration of its potential as a therapeutic agent in other diseases.
In conclusion, 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound with promising potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-microbial activities make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its chemical structure for better efficacy.
合成方法
The synthesis of 2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been described in several research articles. One of the most commonly used methods involves the reaction of 2-methoxyphenylamine with 3-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde in the presence of a base, followed by cyclization with an isocyanate.
科学研究应用
The compound has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Several research studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
分子式 |
C22H18BrClN2O4 |
|---|---|
分子量 |
489.7 g/mol |
IUPAC 名称 |
2-(3-bromo-2-chloro-4-hydroxy-5-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18BrClN2O4/c1-29-16-10-6-5-9-15(16)26-21(25-14-8-4-3-7-12(14)22(26)28)13-11-17(30-2)20(27)18(23)19(13)24/h3-11,21,25,27H,1-2H3 |
InChI 键 |
VPYOQIZHGGFJMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4Cl)Br)O)OC |
规范 SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4Cl)Br)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)


![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
